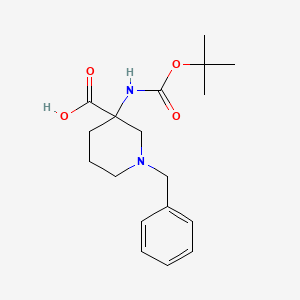

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is notable for its use in various chemical syntheses and research applications due to its unique structure and reactivity.

Métodos De Preparación

The synthesis of 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of 1-benzylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction proceeds under mild conditions and yields the desired Boc-protected product. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Análisis De Reacciones Químicas

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Common reagents and conditions for these reactions include organic solvents such as methanol, ethanol, and dichloromethane, with reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidines and benzyl derivatives.

Aplicaciones Científicas De Investigación

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical reactions . The benzyl group provides additional stability and lipophilicity, enhancing the compound’s ability to cross biological membranes and interact with intracellular targets .

Comparación Con Compuestos Similares

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-Benzyl-4-(N-Boc-amino) piperidine: This compound has a similar structure but differs in the position of the Boc-protected amino group.

(S)-3-(Boc-amino)piperidine: This compound is a stereoisomer with the Boc-protected amino group at a different position on the piperidine ring.

1-Piperidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester: This compound has a similar Boc-protected amino group but lacks the benzyl substituent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.

Actividad Biológica

1-Benzyl-3-Boc-amino-piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Boc-protection of the amine group followed by the introduction of the benzyl group at the nitrogen position. The carboxylic acid functionality is crucial for its biological activity, particularly in interactions with target proteins.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Boc-amino-piperidine + Benzyl bromide | Base, solvent | High |

| 2 | Resulting amine + Carboxylic acid derivative | Acidic conditions | Moderate |

Anticancer Properties

Recent studies have indicated that compounds containing piperidine moieties, including this compound, exhibit significant anticancer activity. For instance, derivatives have shown improved cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and inhibition of critical signaling pathways associated with cancer progression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. This dual inhibition suggests potential therapeutic applications in treating cognitive decline .

Antimicrobial Activity

Preliminary structure-activity relationship (SAR) studies have shown that modifications in the piperidine structure can enhance antimicrobial efficacy against resistant strains of bacteria. The compound's ability to disrupt bacterial cell wall synthesis has been noted, making it a candidate for further exploration in antibiotic development .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating various piperidine derivatives, this compound was found to induce apoptosis in FaDu cells more effectively than traditional chemotherapeutics like bleomycin. The study utilized flow cytometry to assess cell viability and apoptosis markers .

Case Study 2: Neuroprotection

Another investigation focused on the compound's effect on AChE inhibition. In vitro assays demonstrated that it significantly reduced AChE activity, leading to increased acetylcholine levels in neuronal cultures. This suggests a potential role in enhancing cognitive function and memory retention .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

- Cancer Cells: Induces apoptosis through mitochondrial pathways and inhibits NF-κB signaling.

- Neuronal Cells: Inhibits cholinesterase enzymes, thus increasing neurotransmitter availability.

- Bacterial Cells: Disrupts cell wall synthesis through competitive inhibition of essential enzymes.

Propiedades

IUPAC Name |

1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)10-7-11-20(13-18)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,19,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMWQPJZSIGIBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCN(C1)CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647489 |

Source

|

| Record name | 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436867-72-0 |

Source

|

| Record name | 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.